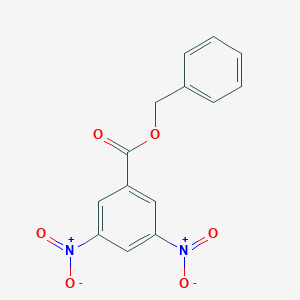
N,2-dihydroxy-4-methylbenzamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolism and Stability Analysis
N,2-dihydroxy-4-methylbenzamide, as a metabolite of N-methylbenzamide, has been studied for its metabolic conversion and stability. It was identified as a major metabolite in vitro and as a urinary metabolite of N-methylbenzamide. Research indicated that the stability of the N-(hydroxymethyl) compounds, such as N-(hydroxymethyl)-benzamide, did not significantly degrade under various conditions, including changes in the phenyl ring substitution (Ross et al., 1983).
Spectroscopic Studies
FT-IR and NMR spectroscopic studies of salicylic acid derivatives, including 2,4-dihydroxybenzamides, have been conducted to understand the spectral characteristics and spatial orientation of amide protons in these compounds. These studies are crucial for understanding the chemical properties and potential applications of similar compounds, including this compound (Takač & Topić, 2004).
Novel Compound Synthesis
The synthesis of related compounds, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, has been reported. These compounds have potential applications in metal-catalyzed C–H bond functionalization reactions due to their structural motifs. Such syntheses contribute to the broader understanding of derivatives of this compound and their potential uses (Al Mamari & Al Lawati, 2019).
Pharmaceutical Applications
Compounds structurally similar to this compound have been studied for their potential as pharmaceutical agents. For instance, kinesin spindle protein inhibitors and metabotropic glutamate receptor imaging in rodent brains are areas where these compounds have shown potential (Theoclitou et al., 2011); (Fujinaga et al., 2012).
Antibacterial Evaluation
Synthetic derivatives of benzamides, which include compounds like this compound, have been evaluated for their antibacterial properties. These studies provide insights into the potential medical applications of such compounds (Ravichandiran et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Wirkmechanismus
Target of Action
This compound is relatively rare and unique, and it’s primarily used by early discovery researchers
Biochemical Pathways
As a rare and unique chemical, it’s part of a collection used by early discovery researchers
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption . The impact of these properties on the bioavailability of the compound is currently unknown and requires further investigation.
Eigenschaften
IUPAC Name |
N,2-dihydroxy-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-2-3-6(7(10)4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUYSOZDSVVSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158671-29-5 | |
| Record name | 158671-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol](/img/structure/B174572.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B174577.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)
![6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B174581.png)
![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)




